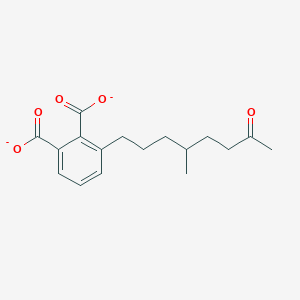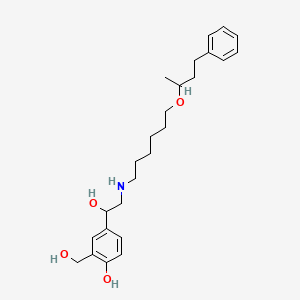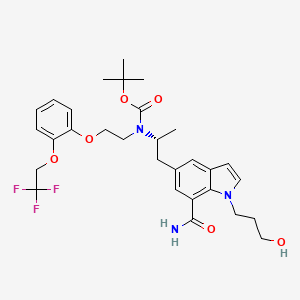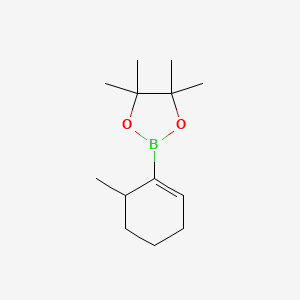
3-甲基环己-1-烯-2-硼酸频哪醇酯
货号 B566185
CAS 编号:
448211-44-7
分子量: 222.135
InChI 键: APVRBTBASYOFBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
3-Methylcyclohex-1-ene-2-boronic acid pinacol ester is a type of organoboron reagent. These reagents are generally environmentally benign, readily prepared, and relatively stable . They are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic esters like 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester often involves the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis can also involve a radical approach, such as the Matteson–CH2– homologation .Chemical Reactions Analysis
Boronic esters like 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester are often used in the Suzuki–Miyaura coupling reaction . They can also undergo protodeboronation, a process that is not well developed . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
Boronic esters like 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester are generally environmentally benign, readily prepared, and relatively stable . They exhibit different solubility and stability .科学研究应用
1. Catalytic Protodeboronation
- Application Summary: Pinacol boronic esters, including 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester, are valuable building blocks in organic synthesis. They can be used in catalytic protodeboronation, a process that is not well developed .
- Methods of Application: The process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: This protocol allows for a valuable but previously unknown transformation, the formal anti-Markovnikov alkene hydromethylation .
2. Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Organoboron reagents, such as 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester, are used in this process .
- Methods of Application: The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .
- Results or Outcomes: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
3. Self-Healing Polymers and Hydrogels
- Application Summary: Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to hydrogels, organic gels, elastomers, and plastics . This multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
- Methods of Application: The self-healing properties are due to the reversible B–O bonds formed between boronic acids and diols . These bonds induce internal reorganization in the chemical/physical structure in response to changes in the biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose .
- Results or Outcomes: The self-healing properties of these materials make them ideal for use in a variety of applications, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
4. Nickel Catalyzed Cross-Coupling
- Application Summary: A separate study compared the efficiency of cross-coupling of a neopentylboronic ester with that of a pinacol boronic ester in a nickel catalyzed process .
- Methods of Application: The process involves the cross-coupling of a neopentylboronic ester with a pinacol boronic ester in a nickel catalyzed process .
- Results or Outcomes: The formation of biphenyl was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was present .
5. Formal Anti-Markovnikov Hydromethylation of Alkenes
- Application Summary: Pinacol boronic esters, including 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester, can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but previously unknown transformation .
- Methods of Application: The process involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation .
- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
6. Nickel Catalyzed Cross-Coupling
- Application Summary: A separate study compared the efficiency of cross-coupling of a neopentylboronic ester with that of a pinacol boronic ester in a nickel catalyzed process .
- Methods of Application: The process involves the cross-coupling of a neopentylboronic ester with a pinacol boronic ester in a nickel catalyzed process .
- Results or Outcomes: The formation of biphenyl was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was present .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-methylcyclohexen-1-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVRBTBASYOFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901154512 | |
| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901154512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(6-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane | |
CAS RN |
448211-44-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448211-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901154512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



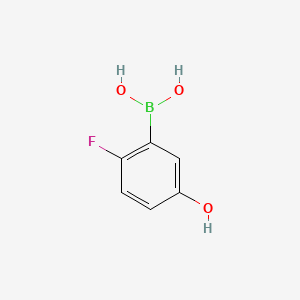
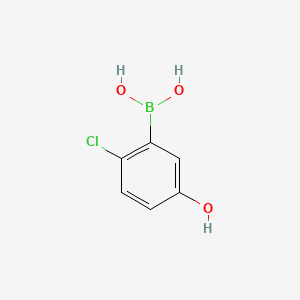
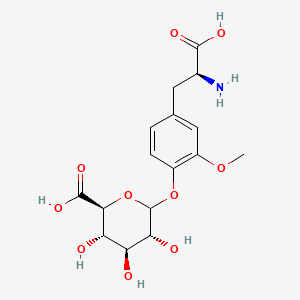
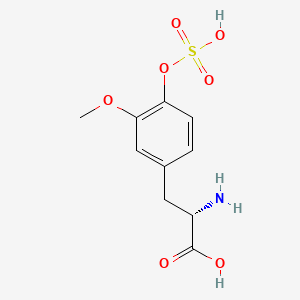
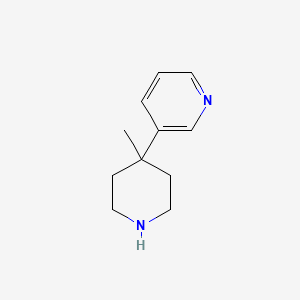
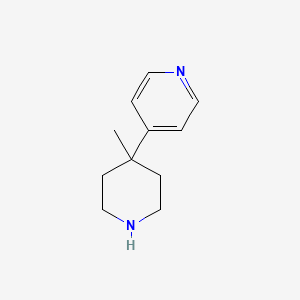

![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
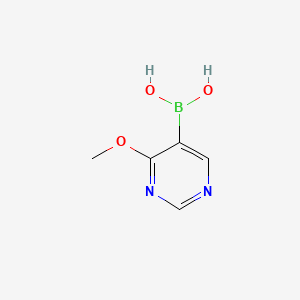
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)
